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Synthesis and Characterization of 5-Bromo-1butyl-1H-pyrazole: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-1-butyl-1H-pyrazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-1-butyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established methodologies, predicted characterization data, and the necessary experimental protocols.

Synthesis

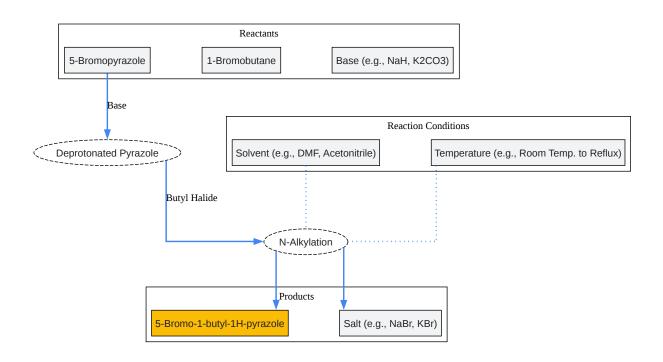
The most plausible and widely utilized method for the synthesis of **5-Bromo-1-butyl-1H-pyrazole** is the N-alkylation of 5-bromopyrazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

The regioselectivity of the alkylation (N1 vs. N2) is a critical aspect of pyrazole chemistry. For many substituted pyrazoles, alkylation often yields a mixture of isomers. However, the choice of reaction conditions, including the base and solvent, can significantly influence the outcome.

Proposed Synthetic Pathway

The synthesis of **5-Bromo-1-butyl-1H-pyrazole** can be achieved via the N-alkylation of 5-bromopyrazole. This process involves the deprotonation of 5-bromopyrazole followed by the introduction of the butyl group.





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Caption: Synthetic pathway for **5-Bromo-1-butyl-1H-pyrazole** via N-alkylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of **5-Bromo-1-butyl-1H-pyrazole**, derived from analogous procedures for N-alkylation of pyrazoles.

Synthesis of 5-Bromo-1-butyl-1H-pyrazole



Materials:

- 5-Bromopyrazole
- 1-Bromobutane (or 1-lodobutane)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 5-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully guench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



Purification

The crude **5-Bromo-1-butyl-1H-pyrazole** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents should be determined by TLC analysis.

Characterization

The structural confirmation of the synthesized **5-Bromo-1-butyl-1H-pyrazole** is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar N-alkylated pyrazoles.

Physical Properties

Property	Predicted Value
Molecular Formula	C7H11BrN2
Molecular Weight	203.08 g/mol
Appearance	Colorless to pale yellow oil or low melting solid

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	H-3 (pyrazole ring)
~6.3	d	1H	H-4 (pyrazole ring)
~4.1	t	2H	N-CH2-CH2-CH2- CH3
~1.8	m	2H	N-CH2-CH2-CH2- CH3
~1.3	m	2H	N-CH2-CH2-CH2- CH3
~0.9	t	3H	N-CH2-CH2-CH2- CH3

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)	Assignment
~140	C-3 (pyrazole ring)
~120	C-5 (pyrazole ring, C-Br)
~110	C-4 (pyrazole ring)
~50	N-CH2-
~32	-CH2-
~20	-CH2-
~13	-CH3

Mass Spectrometry (MS)



m/z	Interpretation
202/204	[M]+, Molecular ion peak (presence of Br isotopes)
147/149	[M - C4H9]+

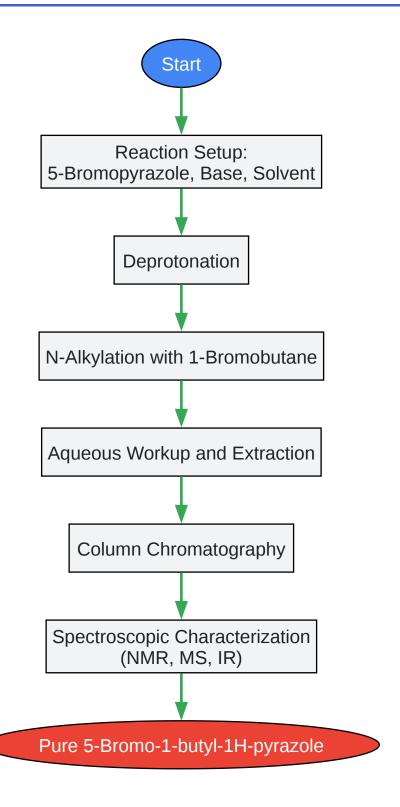
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Bond
~3100-3000	C-H stretching (aromatic)
~2960-2850	C-H stretching (aliphatic)
~1500-1400	C=C and C=N stretching (pyrazole ring)
~600-500	C-Br stretching

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of **5-Bromo-1-butyl-1H-pyrazole** is depicted below.





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Caption: Experimental workflow for synthesis and characterization.

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